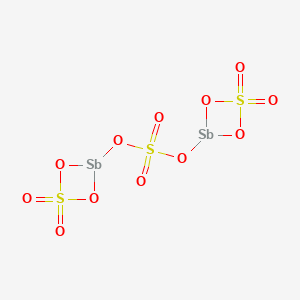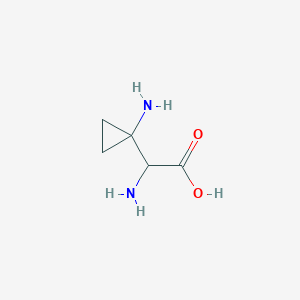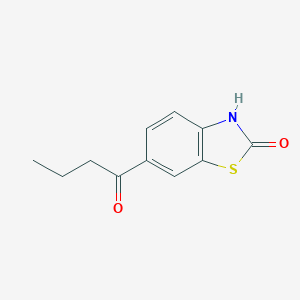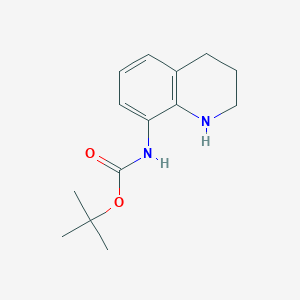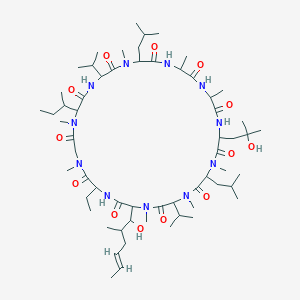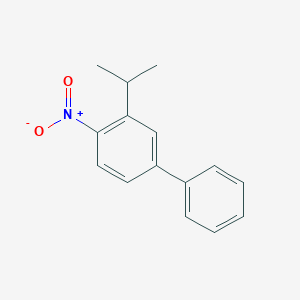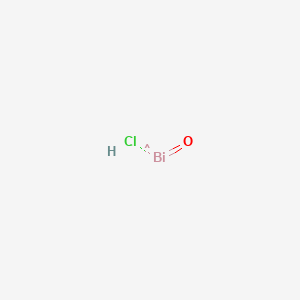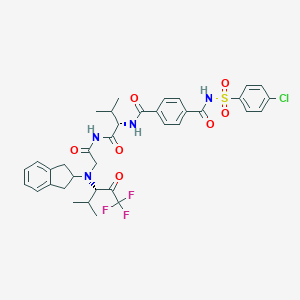![molecular formula C15H13BrO2 B147952 Methyl 2-[4-(bromomethyl)phenyl]benzoate CAS No. 133240-26-3](/img/structure/B147952.png)
Methyl 2-[4-(bromomethyl)phenyl]benzoate
Übersicht
Beschreibung
Methyl 2-[4-(bromomethyl)phenyl]benzoate is a chemical compound that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, structural analysis, and properties are explored, which can provide insights into the behavior and characteristics of Methyl 2-[4-(bromomethyl)phenyl]benzoate.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted benzoates with various reagents. For instance, Methyl 4-(bromomethyl)benzoate was synthesized using N-bromosuccinimide (NBS) and methyl 4-methylbenzoate under optimized conditions, achieving a high yield of 90.5% . This method could potentially be adapted for the synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-[4-(bromomethyl)phenyl]benzoate has been elucidated using techniques such as single-crystal X-ray diffraction . These studies reveal the importance of noncovalent interactions, such as hydrogen bonding and π-π interactions, in stabilizing the crystal structure. For example, the crystal packing of a novel Schiff base compound was found to be stabilized by N–H···O and C–H···O bonding . Such analyses are crucial for understanding the molecular geometry and intermolecular forces that could also be present in Methyl 2-[4-(bromomethyl)phenyl]benzoate.
Chemical Reactions Analysis
The reactivity of bromomethyl benzoates with other chemicals can lead to the formation of various products. For instance, Methyl 2-bromomethylprop-2-enoate was shown to react with benzaldehyde to form α-methylene-γ-lactones . These types of reactions are indicative of the potential chemical behavior of Methyl 2-[4-(bromomethyl)phenyl]benzoate when subjected to different reaction conditions and reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. For example, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was studied for its non-linear optical (NLO) properties, which are significant for applications in optoelectronics . Similarly, the optical and NLO properties of a Schiff base compound were investigated, suggesting potential use in lasers and frequency-converting applications . These studies provide a foundation for predicting the properties of Methyl 2-[4-(bromomethyl)phenyl]benzoate, which may also exhibit interesting optical characteristics.
Wissenschaftliche Forschungsanwendungen
1. Liquid Crystal Research
Methyl 2-[4-(bromomethyl)phenyl]benzoate has been used in research focusing on liquid crystals. Studies like those by Ahmed et al. (2019) on Schiff base/ester liquid crystals indicate the role of such compounds in investigating mesophase behavior and stability in liquid crystals. These studies contribute to understanding the molecular structures and properties of liquid crystals, which are crucial for various technological applications (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).
2. Synthesis of Complex Molecules
The compound is also involved in the synthesis of complex molecules. For instance, Bi Yun-mei (2012) explored the optimal conditions for synthesizing Methyl 4-(bromomethyl)benzoate, showcasing its importance in chemical synthesis processes. Such research underpins the development of new chemical entities and materials (Bi Yun-mei, 2012).
3. Pharmaceutical Research
Additionally, methyl 2-[4-(bromomethyl)phenyl]benzoate derivatives have been synthesized and evaluated for antibacterial activities, as investigated by Murthy et al. (2011). These studies highlight the potential pharmaceutical applications of compounds derived from methyl 2-[4-(bromomethyl)phenyl]benzoate in combating bacterial infections (Murthy, Karthikeyan, Boddeti, Diwakar, & Singh, 2011).
4. Catalysis and Reaction Studies
Research by Ocansey et al. (2018) demonstrated the use of methyl 4-(bromomethyl)benzoate in the synthesis of bulky pyrazole-based ligands, which were then utilized in bis(pyrazolyl)palladium complexes. These complexes were evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions, indicating the compound's relevance in catalysis research (Ocansey, Darkwa, & Makhubela, 2018).
Safety And Hazards
Methyl 2-[4-(bromomethyl)phenyl]benzoate is associated with several hazard statements including H315, which indicates that it causes skin irritation, H319, which indicates that it causes serious eye irritation, and H341, which indicates that it is suspected of causing genetic defects . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGTMRDXKUUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921490 | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(bromomethyl)phenyl]benzoate | |
CAS RN |
114772-38-2 | |
| Record name | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(4-(bromomethyl)phenyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4'-(bromomethyl)biphenyl-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

